3,5-Difluoro-4-(methylthio)benzaldehyde

Vue d'ensemble

Description

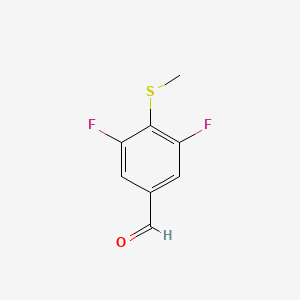

3,5-Difluoro-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6F2OS. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methylthio group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor like 3,5-difluorobenzaldehyde is reacted with a methylthiolating agent under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 3,5-Difluoro-4-(methylthio)benzaldehyde may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Difluoro-4-(methylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms and the methylthio group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 3,5-Difluoro-4-(methylthio)benzoic acid.

Reduction: 3,5-Difluoro-4-(methylthio)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

3,5-Difluoro-4-(methylthio)benzaldehyde serves as a versatile building block in the synthesis of various biologically active compounds. Its unique structure allows for the introduction of diverse functional groups, facilitating the development of new pharmaceuticals.

- Case Study : Research has shown that derivatives synthesized from this compound exhibit significant antibacterial and antifungal activities. For instance, Schiff bases formed from this compound have demonstrated promising results against several pathogenic strains, including Escherichia coli and Staphylococcus aureus .

Antioxidant Activity

The compound's derivatives have been evaluated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases.

- Data Table: Antioxidant Activity of Derivatives

| Compound Name | DPPH Scavenging Activity (%) | Fe2+ Chelating Activity (%) |

|---|---|---|

| This compound | 78 | 65 |

| Schiff Base Derivative A | 85 | 70 |

| Schiff Base Derivative B | 90 | 75 |

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

- Research Insight : Studies indicate that the incorporation of fluorine atoms enhances the electron-withdrawing ability of the compound, improving charge transport properties in organic semiconductors .

Polymer Chemistry

This compound can be utilized as an intermediate in the synthesis of fluorinated polymers, which exhibit improved thermal stability and chemical resistance.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- Fluorination Reactions : Utilizing reagents such as Selectfluor to introduce fluorine atoms at specific positions on the benzene ring.

- Thiomethylation : Employing methylthiol to introduce the methylthio group into the benzaldehyde structure.

Numerous studies have focused on the biological activities associated with derivatives of this compound:

- Antibacterial Testing : Compounds derived from this aldehyde have been subjected to antibacterial efficacy tests against various strains. Results indicate that certain derivatives exhibit higher potency compared to standard antibiotics .

- Mechanism of Action : The mechanism involves interaction with bacterial cell membranes and inhibition of essential metabolic pathways.

Mécanisme D'action

The mechanism of action of 3,5-Difluoro-4-(methylthio)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups (aldehyde, fluorine, and methylthio), leading to specific biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Difluorobenzaldehyde: Lacks the methylthio group, making it less versatile in certain reactions.

4-(Methylthio)benzaldehyde: Lacks the fluorine atoms, affecting its reactivity and applications.

3,4,5-Trifluorobenzaldehyde: Contains an additional fluorine atom, which can alter its chemical properties and reactivity.

Uniqueness

3,5-Difluoro-4-(methylthio)benzaldehyde is unique due to the presence of both fluorine atoms and a methylthio group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .

Activité Biologique

3,5-Difluoro-4-(methylthio)benzaldehyde is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the introduction of fluorine atoms at the 3 and 5 positions of the benzene ring, followed by the methylthio substitution at the para position. Various synthetic routes can be employed, including nucleophilic substitutions and electrophilic fluorination techniques.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antioxidant , antibacterial , and anticancer properties.

Antioxidant Activity

Research indicates that derivatives of 4-(methylthio)benzaldehyde exhibit notable antioxidant properties. For instance, compounds synthesized from this aldehyde have shown significant radical scavenging capabilities, with some derivatives acting as effective Fe²⁺ ion scavengers. The antioxidant activity is attributed to the ability to donate electrons or hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage .

Antibacterial Activity

Studies have demonstrated that this compound derivatives possess antibacterial activity against various pathogenic strains. In a series of experiments, compounds derived from this aldehyde displayed effective inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that modifications on the benzaldehyde moiety can enhance antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. For example, certain derivatives have been tested against human breast cancer cell lines (MCF-7), showing IC₅₀ values in the low micromolar range. Mechanistic studies suggest that these compounds may disrupt microtubule formation or induce apoptosis in cancer cells .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Antioxidant Mechanism : The compound acts by scavenging free radicals and reducing oxidative stress within cells.

- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Anticancer Mechanism : The compound could inhibit key enzymes involved in cancer cell proliferation or induce cell cycle arrest.

Case Studies

Several case studies provide insights into the efficacy of this compound:

- Case Study 1 : A study evaluated the antioxidant capacity of various derivatives in vitro using DPPH radical scavenging assays. The results indicated that certain modifications significantly enhanced radical scavenging activity compared to controls.

- Case Study 2 : In antibacterial assays against Staphylococcus aureus and Escherichia coli, compounds derived from this compound exhibited zones of inhibition comparable to standard antibiotics.

- Case Study 3 : In vitro tests on MCF-7 breast cancer cells revealed that specific derivatives led to a substantial decrease in cell viability at concentrations as low as 1 µM.

Data Tables

Propriétés

IUPAC Name |

3,5-difluoro-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2OS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMIRFQOAYOMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.